t-Butoxycarbonylisoleucine fluoride
Description
t-Butoxycarbonylisoleucine fluoride (C₁₁H₂₀FNO₃) is a fluorinated derivative of the amino acid isoleucine, protected by a tert-butoxycarbonyl (Boc) group. This compound is primarily utilized in peptide synthesis as an activated intermediate, enabling efficient coupling reactions due to the fluoride leaving group’s reactivity. Its stability under basic conditions and compatibility with solid-phase synthesis methodologies make it a valuable reagent in organic and medicinal chemistry .
Properties
Molecular Formula |
C11H20FNO3 |
|---|---|
Molecular Weight |
233.28 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3S)-1-fluoro-3-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C11H20FNO3/c1-6-7(2)8(9(12)14)13-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,13,15)/t7-,8-/m0/s1 |
InChI Key |
WGEQDAAVVBVGCV-YUMQZZPRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)F)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)C(C(=O)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
t-Butoxycarbonylisoleucine fluoride belongs to a class of Boc-protected amino acid fluorides. Key comparisons with structurally or functionally related compounds are outlined below:
Reactivity and Stability
- t-Butoxycarbonylalanine Fluoride : Exhibits lower steric hindrance compared to the isoleucine derivative, leading to faster coupling rates in peptide synthesis. However, it is more prone to hydrolysis due to reduced hydrophobic protection .
- t-Butoxycarbonylvaline Fluoride : Shares similar steric properties but demonstrates marginally lower solubility in polar aprotic solvents (e.g., DMF), limiting its utility in certain reaction conditions.
- Diisopropylfluorophosphate (DFP): A highly toxic organophosphate fluorinating agent, DFP reacts irreversibly with serine proteases.
Toxicity and Handling
While this compound is classified as moderately toxic, its acute toxicity is far lower than hydrofluoric acid (HF) or DFP. HF, for instance, causes severe tissue damage and systemic fluoride ion poisoning, necessitating stringent emergency protocols (e.g., calcium gluconate antidotes) . In contrast, Boc-protected fluorides require standard precautions for moderate chronic toxins, such as fume hood use and PPE compliance .
Data Table: Comparative Properties of Fluorinated Compounds
Research Findings and Limitations
- Reactivity Trends: Fluoride leaving groups in Boc-protected amino acids exhibit reactivity inversely correlated with steric bulk. This trend is critical for optimizing coupling yields in solid-phase synthesis.
- Toxicity Management : While Boc-fluorides pose lower risks than HF or DFP, prolonged exposure may still lead to chronic respiratory or dermal effects, warranting adherence to Procedure B guidelines for moderate toxins .
- Most data are extrapolated from peptide synthesis literature or toxicity profiles of analogous fluorides.
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